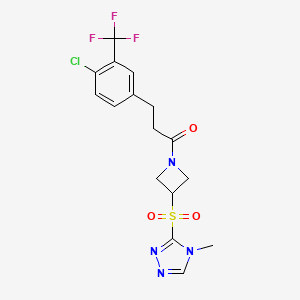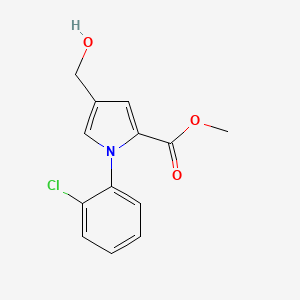
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea, also known as ETU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ETU is a tetrazole-based compound that has been synthesized using various methods.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
One foundational aspect of research involves the synthesis and reactivity of compounds structurally related to 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea. For instance, studies on the reactions of isocyanates with aminotetrazoles have led to the development of novel ureas and related compounds, demonstrating diverse chemical reactivity and potential for further functionalization (Peet, 1987).
Enzyme Inhibition and Anticancer Potential
Research on urea derivatives, including those structurally related to the compound of interest, has shown promising enzyme inhibition properties. These compounds have been evaluated for their ability to inhibit various enzymes and have shown potential anticancer activities. For example, studies have identified urea derivatives as inhibitors of urease, β-glucuronidase, and phosphodiesterase enzymes, with some compounds exhibiting in vitro anticancer activity (Mustafa, Perveen, & Khan, 2014).
Molecular Self-Assembly and Hydrogel Formation
The study of 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a compound with a similar urea functional group, revealed its ability to form hydrogels in the presence of acids. The rheology and morphology of these gels can be tuned by the anion present, suggesting applications in the development of smart materials and sensors (Lloyd & Steed, 2011).
Supramolecular Chemistry and Gelators
Glycolurils and their analogs, which share a similar urea motif, have been widely applied in supramolecular chemistry as building blocks for the construction of complex molecular architectures. These compounds have roles as pharmacologically active agents, explosives, and gelators, highlighting the versatility of the urea functional group in scientific research (Kravchenko, Baranov, & Gazieva, 2018).
Neuropeptide Receptor Antagonism
Research into trisubstituted phenyl urea derivatives has identified compounds with potent antagonistic activity against neuropeptide Y5 receptors, suggesting therapeutic potential for obesity and related metabolic disorders. This demonstrates the pharmaceutical applications of urea derivatives in modulating receptor activity (Fotsch et al., 2001).
Propriétés
IUPAC Name |
1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-3-26-16-9-7-15(8-10-16)24-17(21-22-23-24)12-19-18(25)20-14-6-4-5-13(2)11-14/h4-11H,3,12H2,1-2H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGGMTNRNNSDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

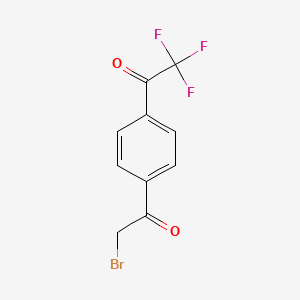
![N-{3-[1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2778401.png)
![N-[(3-chlorophenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2778403.png)
![N-[[(2R,4R)-1-(6-Aminopyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl]but-2-ynamide](/img/structure/B2778406.png)
![4-(3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2778407.png)
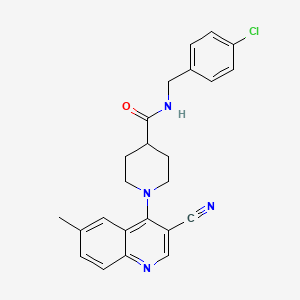
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2778411.png)
![2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2778413.png)
![[4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]methanol](/img/structure/B2778414.png)
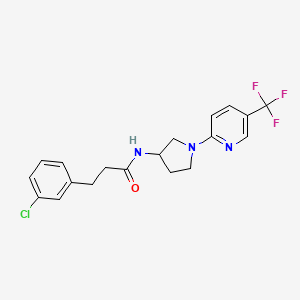
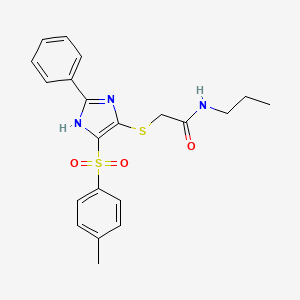
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide](/img/structure/B2778419.png)
